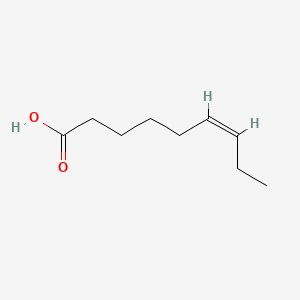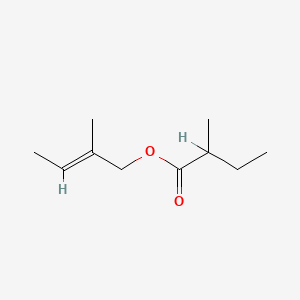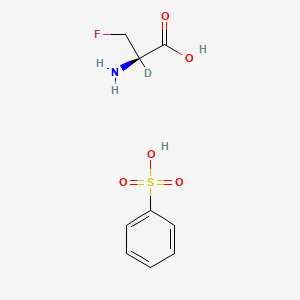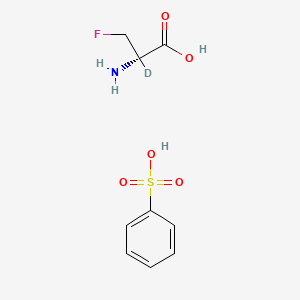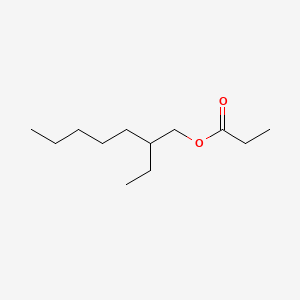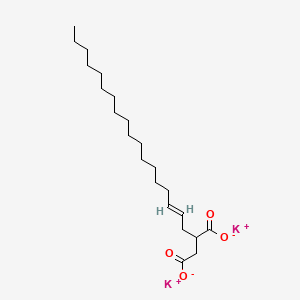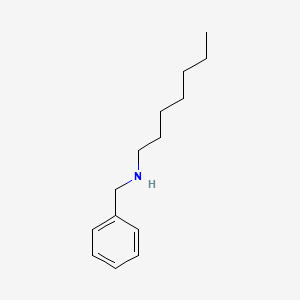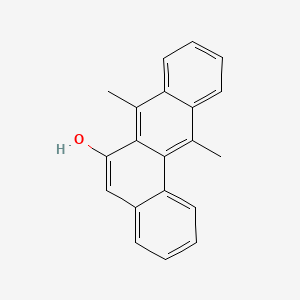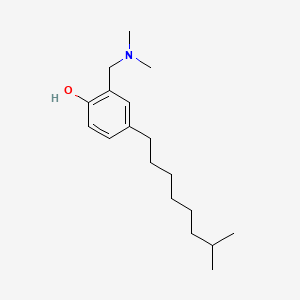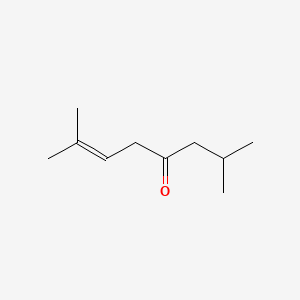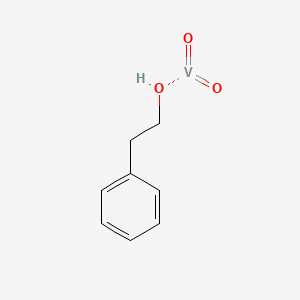
Vanadic acid, 2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadic acid, 2-phenylethyl ester is an organic compound with the molecular formula C8H9O3V and a molecular weight of 204.09676 g/mol This compound is a derivative of vanadic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadic acid, 2-phenylethyl ester can be synthesized through the esterification of vanadic acid with 2-phenylethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts in packed-bed reactors can enhance the efficiency of the esterification process, allowing for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Vanadic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanadic acid and 2-phenylethanol.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Vanadic acid and 2-phenylethanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Vanadic acid, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of vanadic acid, 2-phenylethyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release vanadic acid, which can then interact with enzymes and proteins, potentially inhibiting their activity. Vanadic acid is known to mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells . This can lead to the modulation of various signaling pathways and biological processes.
Comparación Con Compuestos Similares
- Vanadic acid, methyl ester
- Vanadic acid, ethyl ester
- Phosphoric acid esters
Propiedades
Número CAS |
99811-56-0 |
|---|---|
Fórmula molecular |
C8H10O3V |
Peso molecular |
205.10 g/mol |
Nombre IUPAC |
dioxovanadium;2-phenylethanol |
InChI |
InChI=1S/C8H10O.2O.V/c9-7-6-8-4-2-1-3-5-8;;;/h1-5,9H,6-7H2;;; |
Clave InChI |
NPQNXMCGGHUNRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCO.O=[V]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
